molecular formula C8H8F2O2 B8032711 2,4-Difluoro-3-methoxy-5-methylphenol

2,4-Difluoro-3-methoxy-5-methylphenol

Cat. No.: B8032711
M. Wt: 174.14 g/mol
InChI Key: ZBFURKNZZHMSIQ-UHFFFAOYSA-N
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Description

2,4-Difluoro-3-methoxy-5-methylphenol is an organic compound with the molecular formula C8H8F2O2 It is a derivative of phenol, characterized by the presence of two fluorine atoms, a methoxy group, and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-3-methoxy-5-methylphenol can be achieved through several methods. One common approach involves the use of fluorinated precursors and phenolic compounds. For instance, a typical synthetic route might include the reaction of 2,4-difluoroanisole with a methylating agent under controlled conditions to introduce the methyl group at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. These methods typically employ advanced techniques such as catalytic reactions and continuous flow processes to optimize the production efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-3-methoxy-5-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols .

Scientific Research Applications

2,4-Difluoro-3-methoxy-5-methylphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Difluoro-3-methoxy-5-methylphenol involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its reactivity and ability to form strong bonds with biological molecules. This compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Difluoro-3-methoxy-5-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of fluorine atoms, methoxy, and methyl groups makes it a versatile compound for various applications .

Properties

IUPAC Name

2,4-difluoro-3-methoxy-5-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O2/c1-4-3-5(11)7(10)8(12-2)6(4)9/h3,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBFURKNZZHMSIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1F)OC)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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